molecular formula C11H13ClN2O4 B8397014 N-(5-Chloro-2-nitrophenyl)-2-methylalanine methyl ester

N-(5-Chloro-2-nitrophenyl)-2-methylalanine methyl ester

Cat. No. B8397014
M. Wt: 272.68 g/mol
InChI Key: ADXISAQOBKJNAQ-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

Aqueous titanium trichloride (20%, 260 ml) is added dropwise over 10 min to a mixture of N-(5-chloro-2-nitrophenyl)-2-methylalanine methyl ester, (XI, EXAMPLE 11, 14.1 g), sodium acetate (240 g), methanol (504 ml) and water (156 ml). The mixture is stirred for 2.5 hr at 20°-25°. The material is partitioned between aqueous sodium bicarbonate and ethyl acetate, the phases are separated, the organic phase is dried over magnesium sulfate and concentrated under reduced pressure with heat to give the title compound, mp 166°-170°; IR (mineral oil) 3311, 2964, 2954, 2925, 1658, 1614, 1505, 1404 and 1355 cm-1 ; NMR (CDCl3) 8.67, 6.73, 6.6-6.7, 3.78 and 1.42 δ; MS (FAB) m/z 210, 195 and 167.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
504 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
catalyst
Reaction Step One
Name
Quantity
156 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([CH3:17])([CH3:16])[NH:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[N+:13]([O-])=O.C([O-])(=O)C.[Na+].CO>[Cl-].[Cl-].[Cl-].[Ti+3].O>[Cl:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:13][C:3](=[O:2])[C:4]([CH3:17])([CH3:16])[NH:5]2 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
COC(C(NC1=C(C=CC(=C1)Cl)[N+](=O)[O-])(C)C)=O
Name
Quantity
240 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
504 mL
Type
reactant
Smiles
CO
Name
Quantity
260 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Name
Quantity
156 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2.5 hr at 20°-25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material is partitioned between aqueous sodium bicarbonate and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heat

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C2NC(C(NC2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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